1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS 1232136-97-8, MFCD14628644) is a disubstituted pyrazole building block (C₈H₁₃N₃, MW 151.21) bearing a cyclopropyl group at the 5-position and an N-methylmethanamine side chain at the 3-position of the heterocyclic core. The compound is commercially supplied as a research chemical at purities of 95%–98%.

Molecular Formula C8H13N3
Molecular Weight 151.213
CAS No. 1232136-97-8
Cat. No. B567854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine
CAS1232136-97-8
Synonyms1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine(SALTDATA: FREE)
Molecular FormulaC8H13N3
Molecular Weight151.213
Structural Identifiers
SMILESCNCC1=CC(=NN1)C2CC2
InChIInChI=1S/C8H13N3/c1-9-5-7-4-8(11-10-7)6-2-3-6/h4,6,9H,2-3,5H2,1H3,(H,10,11)
InChIKeyDLFXPNWNGBVXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS 1232136-97-8): Structural Identity & Procurement Baseline


1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine (CAS 1232136-97-8, MFCD14628644) is a disubstituted pyrazole building block (C₈H₁₃N₃, MW 151.21) bearing a cyclopropyl group at the 5-position and an N-methylmethanamine side chain at the 3-position of the heterocyclic core . The compound is commercially supplied as a research chemical at purities of 95%–98% . Its core scaffold appears in multiple kinase inhibitor patent families, most notably in the claim structure of WO2016193939A1 as the '5-cyclopropyl-1H-pyrazol-3-yl' group, indicating its relevance as a key intermediate for transcriptional CDK inhibitor programmes [1].

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine: Why Simple Pyrazole Analogs Cannot Substitute


The 5-cyclopropyl-1H-pyrazol-3-yl substructure is a privileged fragment in kinase inhibitor drug discovery, serving as the hinge-binding anchor in multiple patent families covering CDK2, CDK7, CDK12/13, Aurora-2, and GSK-3 targets [1][2]. Substituting 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine with a simpler analog—such as the primary amine (5-cyclopropyl-1H-pyrazol-3-yl)methanamine (CAS 518064-13-6, C₇H₁₁N₃, MW 137.2) or the regioisomeric 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine (CAS 1354949-39-5, C₇H₁₁N₃, MW 137.18)—alters critical molecular properties including hydrogen-bonding capacity, LogP, and the geometry of the side-chain attachment point . This compound uniquely preserves the methylated secondary amine handle and the C8-methylene spacer simultaneously, enabling specific downstream derivatisation pathways (e.g., amide or urea coupling) that are precluded with the primary amine or direct ring-attached methylamino analogs [3].

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine: Quantitative Differentiation Evidence vs. Closest Analogs


Expanded Side-Chain Spacing vs. Primary Amine Analog: Hydrogen-Bond Donor and LogP Differences

The target compound incorporates an N-methylmethanamine side chain (C8-methylene spacer + methylamino terminus), in contrast to the primary amine analog (5-cyclopropyl-1H-pyrazol-3-yl)methanamine (CAS 518064-13-6) which bears a simpler –CH₂NH₂ group . This structural difference produces a measurable shift in hydrogen-bonding capacity and lipophilicity that impacts fragment-based drug design: the target compound increases acceptor count by one (via the methylamino nitrogen) and adds a rotatable bond compared to the primary amine, altering the vector geometry for hinge-region interactions in kinase ATP-binding pockets . These differences are critical when the methylamino group is required for subsequent functionalisation to acrylamide or but-2-enamide warheads as described in CDK inhibitor patent claims [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Patent Scope Exclusivity: Specific 5-Cyclopropyl-1H-pyrazol-3-yl Core with N-Methylmethanamine Handle Claimed in CDK Inhibitor Families

The '5-cyclopropyl-1H-pyrazol-3-yl' group appears as a claimed structural element in WO2016193939A1, where it is defined as a core fragment for substituted heterocyclyl derivatives that inhibit transcriptional CDKs (CDK7, CDK9, CDK12, CDK13, CDK18) [1]. Within this patent family, multiple exemplified compounds (see lines 200–225 and 300–331) incorporate the exact 5-cyclopropyl-1H-pyrazol-3-yl scaffold elaborated via amide linkages at the 3-amino position [2]. In contrast, the simpler primary amine analog (CAS 518064-13-6) and the isomeric 5-cyclopropyl-N-methyl-1H-pyrazol-3-amine (CAS 1354949-39-5) are not cited as preferred intermediates in these transcriptional CDK patents, meaning procurement of the exact CAS 1232136-97-8 entity is required for faithful reproduction of the patented synthetic routes and structure-activity relationship (SAR) exploration .

Intellectual Property CDK Inhibitor Kinase Drug Discovery

Validated Precursor for Nanomolar CDK2 Inhibitor: PNU-292137 (IC₅₀ = 37 nM) Derived from 5-Cyclopropyl-1H-pyrazol-3-yl Core

The 5-cyclopropyl-1H-pyrazol-3-yl scaffold is the core fragment of PNU-292137, N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide, a nanomolar CDK2/cyclin A inhibitor identified through high-throughput screening and X-ray crystallography-guided optimisation [1]. PNU-292137 demonstrated an IC₅₀ of 37 nM against CDK2/cyclin A and achieved in vivo antitumor activity (TGI > 50%) in a mouse xenograft model at a dose devoid of toxic effects [2]. While PNU-292137 itself is a more elaborated derivative, the 5-cyclopropyl-1H-pyrazol-3-yl core common to both the target compound and PNU-292137 establishes the privileged nature of this substructure for CDK inhibition [3]. The target compound's N-methylmethanamine handle offers a direct synthetic entry point to analogous acetamide-linked inhibitors via simple amide coupling, in contrast to starting from the primary amine analog which would require additional N-alkylation steps [4].

CDK2/Cyclin A Antitumor Kinase Inhibition

Commercial Purity Differentiation: 98% Specification vs. 95% Standard Grade for Analog Building Blocks

Commercially, 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine is available at 98% purity (Leyan, Product No. 1766495) , compared with 95% purity for the primary amine analog (5-cyclopropyl-1H-pyrazol-3-yl)methylamine (AKSci, Product No. 4777AE) . The 3-percentage-point purity differential reduces the maximum unspecified impurity burden from 5% to 2%, which is significant for researchers conducting kinase assays where trace impurities can confound IC₅₀ determinations or produce false-positive hits in high-throughput screening campaigns .

Chemical Procurement Quality Assurance Synthesis Reproducibility

1-(5-Cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine: Optimal Research & Industrial Application Scenarios


Transcriptional CDK Inhibitor Lead Optimisation (CDK7, CDK9, CDK12/13)

Procure 1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-methylmethanamine as the direct synthetic intermediate for preparing acrylamide- and but-2-enamide-linked CDK inhibitors claimed in WO2016193939A1 [1]. The N-methylmethanamine handle enables straightforward amide coupling to access the exact chemotypes exemplified in the patent (e.g., (E)-N-[5-[3-[1-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-1-oxopropan-2-yl]phenyl]pyridin-3-yl]-4-morpholin-4-ylbut-2-enamide) [2].

CDK2-Focused Kinase Fragment Library Construction

Use this compound as the 5-cyclopropyl-1H-pyrazol-3-yl hinge-binding fragment for focused library synthesis targeting CDK2/cyclin A, capitalising on the validated nanomolar potency (IC₅₀ = 37 nM) of the closely related derivative PNU-292137 [3]. The cyclopropyl group provides a unique combination of steric constraint and lipophilic contact that was demonstrated as essential for CDK2 potency in the Pevarello et al. hit-to-lead campaign [4].

Kinase Selectivity Profiling via Chemoproteomics Probe Synthesis

Employ the compound as a derivatisable anchor for synthesising kinase-targeted affinity probes or PROTAC precursors, where the secondary amine allows clean functionalisation with linker moieties without requiring protecting-group manipulation on the pyrazole N–H. This is particularly advantageous for profiling CDK12/13 selectivity as described in WO2020202001A1 [5].

Quality-Controlled Medicinal Chemistry Procurement for GMP-Adjacent R&D

Source the 98% purity grade (Leyan 1766495) for kinase assay campaigns where impurity-driven artifacts must be minimised . The 3-percentage-point purity advantage over the 95% primary amine analog (AKSci 4777AE) reduces the maximum unspecified impurity burden from 5% to 2%, directly supporting assay reproducibility in IC₅₀ determination and SPR-based fragment screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Cyclopropyl-1H-pyrazol-3-YL)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.